molecular formula C10H9BrN2 B599170 5-(3-Bromophenyl)-1-methylimidazole CAS No. 1218910-50-9

5-(3-Bromophenyl)-1-methylimidazole

Cat. No. B599170
M. Wt: 237.1
InChI Key: ZBKTVJWYHULGAW-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromophenyl)-1-methylimidazole” is likely a derivative of imidazole, which is a planar 5-membered ring. It is made up of two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds have been synthesized through various methods. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs were prepared in three steps, starting from substituted anilines .

Scientific Research Applications

Anticancer Activity

Scientific Field: Pharmacology and Oncology

Methods of Application: The compounds were prepared in three steps, starting from substituted anilines . They were then characterized using spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M .

Results: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Pharmacokinetic Study and Metabolite Identification

Scientific Field: Pharmacology

Methods of Application: A UHPLC−MS/MS method was developed and validated to quantify the compound in rat plasma . The validated method was applied to a pharmacokinetic study in rats .

Results: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Future Directions

While specific future directions for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds are being explored for their potential in medical applications. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs are being studied for their anticancer activity . Another compound, “[18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole”, is being developed as a potential PET radiotracer targeting α-synuclein aggregates .

properties

IUPAC Name

5-(3-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKTVJWYHULGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1-methylimidazole

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